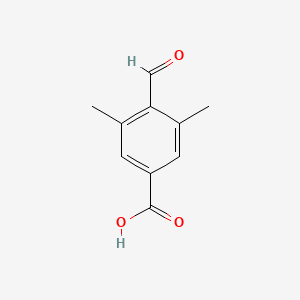
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Übersicht
Beschreibung
“(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine” is a chemical compound with the molecular formula C6H9ClFN3. Its molecular weight is 177.61 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of “this compound” involves the use of the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA). This enzyme is covalently immobilized and used in a packed-bed reactor to set up a continuous flow biotransformation . The process also includes a straightforward in-line purification to circumvent the 2-step process described in literature for the batch reaction . The biotransformation is run in a homogeneous system including dimethyl carbonate as a green co-solvent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H9ClFN3 . The average mass of the molecule is 177.607 Da, and the monoisotopic mass is 177.046906 Da .Chemical Reactions Analysis
The chemical reaction involving “this compound” is catalyzed by the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA). This enzyme facilitates the enantioselective amination of ketones by utilizing simple amines as amino donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Biocatalysis
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine has been utilized in the synthesis of key intermediates in pharmaceuticals. For example, its synthesis was achieved through the immobilization of the (S)-selective amine transaminase from Vibrio fluvialis, demonstrating its relevance in the production of JAK2 kinase inhibitor AZD1480, a significant compound in cancer therapy (Semproli et al., 2020). Moreover, efficient synthesis methods using ω-transaminase biocatalysts in a two-phase system have been developed to produce this compound with high purity and yield, showcasing its importance in biocatalytic processes (Meadows et al., 2013).
Drug Synthesis Process Development
The compound plays a critical role in the synthesis of various pharmaceuticals. For instance, it is involved in the synthesis of voriconazole, a broad-spectrum antifungal agent. The stereochemistry and synthetic routes to the pyrimidine partner in voriconazole synthesis have been explored, demonstrating the compound's utility in complex drug synthesis processes (Butters et al., 2001).
Chemotherapeutic Research
In the realm of chemotherapy, derivatives of this compound have been investigated. Cu(II) complexes with tridentate ligands related to this compound have shown promise in DNA binding and nuclease activity, suggesting potential applications in cancer treatment and understanding the mechanism of action of chemotherapeutic agents (Kumar et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a continuous flow biotransformation process for the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine?
A1: this compound is a key intermediate in the synthesis of AZD1480, a JAK2 kinase inhibitor. Traditional batch reactions for this chiral amine involve a two-step process. The research presented in the paper [] describes a novel approach using (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) immobilized on glyoxyl-agarose. This immobilization allows for the creation of a packed-bed reactor enabling continuous flow biotransformation. This method offers several advantages over the traditional batch process, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

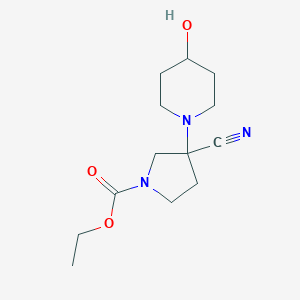
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)
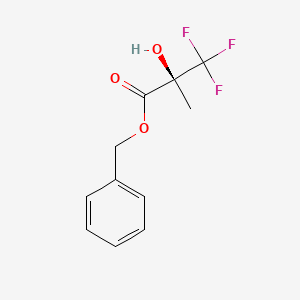
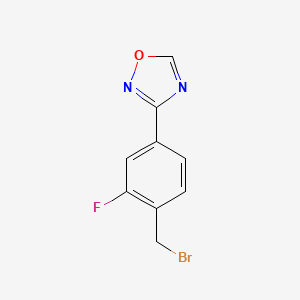

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
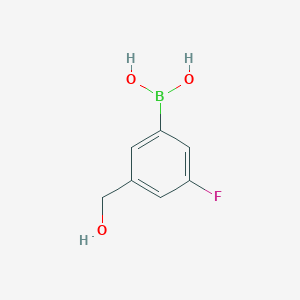


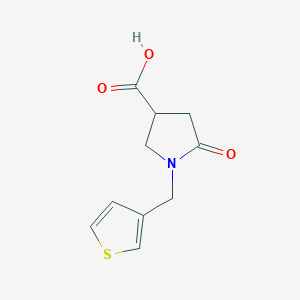
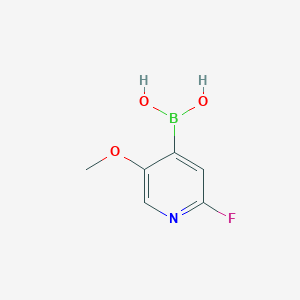
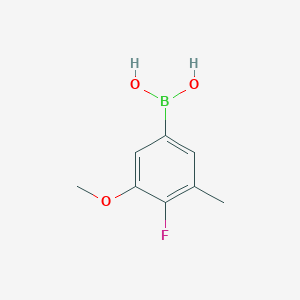
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
